Silane, dichlorodipropyl-
Overview
Description
Silane, dichlorodipropyl- is an organosilicon compound with the chemical formula C6H14Cl2Si. It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of two propyl groups and two chlorine atoms attached to a silicon atom. Silanes are widely used in various industrial applications due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials .
Mechanism of Action
Target of Action
Silane, dichlorodipropyl- primarily targets mineral substrates. It forms a very thin film on a solid substrate rather than being dissolved in the matrix resin . The compound is used as a coupling agent, enhancing the interaction between different materials, such as a mineral substrate and a matrix resin .
Mode of Action
The compound interacts with its targets through chemical bonding. The simplest view pictures a mineral substrate with a film of the compound as a monolayer, with each molecule chemisorbed to the surface through silanol reactions . This interaction modifies the interface between the resin and reinforcement, leading to far-reaching effects on the resin adjacent to the treated mineral .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation and stability of composite materials. It alters the orientation of polymer segments in the interphase region through solubility effects or polar effects . The surface may contribute to higher or lower degrees of cross-linking in the interphase region due to its catalytic effects .
Pharmacokinetics
time) is an important tool in the discovery and development of new drugs in the pharmaceutical industry .
Result of Action
The result of the compound’s action is the enhancement of the properties of composite materials. The compound provides marked improvements in composite properties, even when present in small amounts . It improves the water resistance and mechanical properties of the materials .
Action Environment
The action of Silane, dichlorodipropyl- is influenced by environmental factors. For instance, it is used to protect the built environment from deterioration and, in indoor applications, to minimize water vapor condensation and microbiological contamination . The compound forms a hydrophobic layer on the surface of the natural fiber, solving issues associated with high water absorption and low compatibility to a high extent .
Biochemical Analysis
Biochemical Properties
Silane, dichlorodipropyl- plays a significant role in biochemical reactions, particularly in the modification of solid substrate surface properties . It interacts with various enzymes and proteins, serving as a chemical bridge that attaches to inorganic substrates .
Cellular Effects
The effects of Silane, dichlorodipropyl- on cells are multifaceted. It influences cell function by controlling macrophage polarization for tissue repair . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Silane, dichlorodipropyl- exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It also induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Silane, dichlorodipropyl- may change. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Silane, dichlorodipropyl- vary with different dosages . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Silane, dichlorodipropyl- is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Silane, dichlorodipropyl- is transported and distributed in a specific manner. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Silane, dichlorodipropyl- and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of silane, dichlorodipropyl- typically involves the reaction of silicon tetrachloride with propylmagnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{SiCl}_4 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{C}6\text{H}{14}\text{Cl}_2\text{Si} + 2 \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silicon tetrachloride .
Industrial Production Methods: Industrial production of silane, dichlorodipropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Silane, dichlorodipropyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in silane, dichlorodipropyl- can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, silane, dichlorodipropyl- hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form siloxanes, which are used in the production of silicone polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols or amines are used under basic conditions to facilitate the substitution of chlorine atoms.
Hydrolysis: Water or aqueous solutions are used under acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products:
Silanols: Formed through hydrolysis.
Siloxanes: Formed through oxidation.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Silane, dichlorodipropyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants, as well as in the treatment of surfaces to enhance adhesion and durability
Comparison with Similar Compounds
Silane: The simplest silane, consisting of a silicon atom bonded to four hydrogen atoms.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to a silicon atom.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom attached to a silicon atom
Uniqueness: Silane, dichlorodipropyl- is unique due to the presence of two propyl groups, which provide distinct hydrophobic properties and enhance its reactivity in various chemical reactions. This makes it particularly useful in applications requiring water repellency and strong adhesion .
Properties
IUPAC Name |
dichloro(dipropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZKLIPYZQXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062310 | |
Record name | Silane, dichlorodipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-24-1 | |
Record name | Dichlorodipropylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2295-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichlorodipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorodipropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichlorodipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodipropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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